molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No.: B1269029
CAS No.: 22190-38-1
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindoline (CAS: 22190-38-1) is a brominated indoline derivative with the molecular formula C₁₀H₁₀BrNO (MW: 240.10 g/mol). It is characterized by an acetyl group at the 1-position and a bromine atom at the 5-position of the indoline scaffold. The compound is typically a white to off-white crystalline solid with a melting point of 121°C (softening observed at higher temperatures in some batches) . It is commercially available from suppliers such as Thermo Scientific, TCI Chemicals, and Shanghai Aladdin Biochemical Technology, with purities ≥98% (GC) and storage recommendations at -20°C under argon to prevent degradation .

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives targeting bacterial enzymes like DapE . Its electron-withdrawing acetyl group and bromine substituent influence its reactivity and physical properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQAIXOTCPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352258
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-38-1
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Preparation Methods

1-Acetyl-5-bromoindoline can be synthesized through several methods:

Chemical Reactions Analysis

1-Acetyl-5-bromoindoline undergoes various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
  • Oxidation and Reduction

    • The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents like lithium aluminum hydride.
  • Acetyl Group Reactions

Scientific Research Applications

1-Acetyl-5-bromoindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-5-bromoindoline depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives of 1-Acetyl-5-bromoindoline

Several sulfonamide derivatives of this compound have been synthesized (Table 1) :

Compound Substituent Melting Point (°C) Key Properties
This compound (Parent) - 121 White solid; stable under inert storage; electron-withdrawing acetyl group.
4 N-Isopentyl sulfonamide 190–191 Yellow solid; moderate solubility in DMSO; used in DapE inhibition studies.
9a N-Isobutyl sulfonamide 215 (softening) Higher melting point due to increased hydrogen bonding; slower reaction kinetics.
9b N-Cyclohexyl sulfonamide 226–228 White crystalline solid; enhanced steric bulk impacts enzyme binding affinity.
9c N-Benzyl sulfonamide 205–208 Yellow solid; aromatic substituent may enhance π-π interactions in proteins.

Key Findings :

  • Sulfonamide derivatives exhibit higher melting points than the parent compound, attributed to increased hydrogen bonding and molecular weight .
  • Substituents like cyclohexyl (9b ) or benzyl (9c ) introduce steric or electronic effects that modulate enzyme inhibition efficacy .

Halogenated Indolines with Varying Substituents

5-Bromoindoline (CAS: 22190-33-6)
  • Structure : Lacks the acetyl group at the 1-position.
  • Properties : Lower molecular weight (MW: 198.05 g/mol) and melting point (~90°C) compared to this compound.
  • Reactivity : The absence of the electron-withdrawing acetyl group enhances susceptibility to oxidation and electrophilic substitution reactions .
5-Bromo-1-methyl-2-oxoindoline (CAS: 20870-90-0)
  • Structure : Contains a methyl group at the 1-position and a ketone at the 2-position.
  • Applications : Used in synthesizing indole alkaloids and as a precursor in photoredox catalysis .

Amino-Substituted Derivatives

1-Acetyl-5-amino-7-bromoindoline (CAS: 858193-23-4)
  • Structure: Features an amino group at the 5-position and bromine at the 7-position.
  • Reactivity: The electron-donating amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination) .
1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS: 133433-62-2)
  • Structure: Amino group at the 7-position and bromine at the 5-position.
  • Applications: Potential use in fluorescent probes due to the amino group’s ability to form conjugated systems .

Electron-Withdrawing Group Comparisons

1-Acetyl-5-nitroindoline (CAS: 33632-27-8)
  • Structure : Nitro group at the 5-position instead of bromine.
  • Reactivity: The strong electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, reducing reactivity in oxidation reactions (e.g., photocatalytic dehydrogenation yields <20%) .
1-Acetyl-5-bromoindole (CAS: 33632-27-8)
  • Structure : Fully aromatic indole core (vs. dihydroindoline in this compound).
  • Properties: Increased aromaticity leads to higher stability but reduced solubility in non-polar solvents .

Reactivity and Functional Group Effects

Oxidation Resistance

This compound exhibits poor reactivity in photocatalytic aerobic dehydrogenation due to the electron-withdrawing acetyl group, which destabilizes radical cation intermediates during oxidation . In contrast, indolines without acetyl groups (e.g., 5-bromoindoline) undergo efficient dehydrogenation to indoles under similar conditions.

Enzyme Inhibition

Sulfonamide derivatives of this compound show enhanced inhibitory activity against DapE compared to the parent compound. For example, 9b (N-cyclohexyl sulfonamide) demonstrated IC₅₀ values in the nanomolar range, likely due to improved hydrophobic interactions with the enzyme’s active site .

Commercial and Practical Considerations

  • Availability : this compound is widely available (≥98% purity) from suppliers like TCI Chemicals (5g: $103.70; 25g: $306.95) , whereas specialized derivatives (e.g., sulfonamides) are custom-synthesized.
  • Stability : Requires argon atmosphere and low-temperature storage to prevent decomposition, unlike more stable analogs like 5-bromoindoline .

Biological Activity

1-Acetyl-5-bromoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 224.08 g/mol

The compound features an indoline core with an acetyl group at the 1-position and a bromine atom at the 5-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other chemical transformations.

Key Biological Targets

  • Enzyme Inhibition : Studies indicate that this compound can inhibit bacterial enzymes, particularly those involved in cell wall biosynthesis. For instance, it has been evaluated as an inhibitor of DapE (N-succinyl-l,l-diaminopimelic acid desuccinylase), a target in antibiotic development .
  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogenic bacteria, enhancing the efficacy of existing antibiotics when used in combination therapies .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that allow for modifications to create various derivatives. The general synthetic route includes:

  • Starting Materials : Indole derivatives and brominated acetic acid.
  • Reactions : The synthesis involves acetylation followed by bromination at the 5-position.

Biological Activity Summary

Activity Type Description References
AntimicrobialInhibits growth of Staphylococcus aureus and Pseudomonas aeruginosa.
Enzyme InhibitionEffective against DapE, showing IC50 values ranging from 86 µM to >200 µM.
Anticancer PotentialInvestigated for potential anticancer properties through enzyme modulation.

Case Studies

  • Inhibition of Bacterial Enzymes : A study demonstrated that this compound inhibited DapE with varying potency based on structural modifications. The introduction of different halogen substituents (e.g., chlorine vs. bromine) significantly affected inhibitory activity, with chloro derivatives showing enhanced potency .
  • Combination Therapy : Research has indicated that when used in conjunction with traditional antibiotics, this compound can enhance bacterial sensitivity, making it a valuable candidate for developing new antimicrobial strategies .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the indoline ring could lead to compounds with improved biological profiles, underscoring the importance of structural diversity in optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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